molecular formula C10H10N2 B2828119 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile CAS No. 1391140-18-3

2-methyl-2,3-dihydro-1H-indole-4-carbonitrile

Cat. No.: B2828119
CAS No.: 1391140-18-3
M. Wt: 158.204
InChI Key: DSVLJLNHSMODQT-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including reduction, cyclization, and nitrile formation . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing robust catalysts and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like alkyl halides.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

    2-Methylindole: Lacks the nitrile group, leading to different reactivity and applications.

    2,3-Dihydro-1H-indole: Similar structure but without the methyl and nitrile groups.

    4-Cyanoindole: Contains a nitrile group but differs in the position and additional substituents.

Uniqueness: 2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-indole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-4,7,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVLJLNHSMODQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC=C2N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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